d-Glucal d-Glucal
Brand Name: Vulcanchem
CAS No.: 13265-84-4
VCID: VC20749068
InChI: InChI=1S/C6H10O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,4-9H,3H2/t4-,5-,6+/m1/s1
SMILES: C1=COC(C(C1O)O)CO
Molecular Formula: C6H10O4
Molecular Weight: 146.14 g/mol

d-Glucal

CAS No.: 13265-84-4

VCID: VC20749068

Molecular Formula: C6H10O4

Molecular Weight: 146.14 g/mol

* For research use only. Not for human or veterinary use.

d-Glucal - 13265-84-4

Description

d-Glucal, also known as D-(+)-glucal, is a glycal derived from glucose, characterized by the presence of a double bond between the first and second carbon atoms in its structure. This compound plays a significant role as an intermediate in the synthesis of various oligosaccharides and other biologically relevant molecules. Its molecular formula is C6H10O4C_6H_{10}O_4
, with a molecular weight of 146.14 g/mol .

Structural Representation

The chemical structure of d-Glucal can be depicted in both 2D and 3D formats. Below is a simplified representation of its chemical structure:

text
HOCH2 | C=C / \ HO OH

Synthesis and Reactions

d-Glucal can be synthesized through various chemical reactions, including the dehydration of glucose and through specific catalytic processes. It serves as a precursor for glycosylation reactions, where it can undergo transformations to yield different sugar derivatives.

Catalytic Hydration

Research indicates that d-Glucal can be hydrated by alpha-glucosidases, leading to the formation of 2-deoxy-D-glucose . The hydration process is influenced by the stereochemistry of the enzyme involved, which affects the product configuration.

Ferrier Rearrangement

d-Glucal is also utilized in the Ferrier rearrangement, a significant reaction in carbohydrate chemistry that allows for the conversion of glycols into other useful sugar derivatives .

Applications in Oligosaccharide Synthesis

d-Glucal is pivotal in synthesizing complex oligosaccharides, which have numerous applications in biochemistry and pharmaceuticals. It serves as a building block for creating various glycosidic linkages, which are essential for forming larger carbohydrate structures.

Research Findings

Recent studies have explored the hydration of d-Glucal and its derivatives, revealing insights into their reactivity and potential applications:

Hydration Studies

In a study examining the hydration of d-Glucal catalyzed by alpha-glucosidases, it was found that these enzymes could selectively protonate d-Glucal from specific orientations, leading to products with defined configurations . This highlights the importance of enzyme specificity in carbohydrate chemistry.

Synthesis Improvements

Advancements in synthetic methodologies have led to improved yields of d-glucal derivatives, enhancing its utility in laboratory settings . For instance, modifications involving lithium aluminum hydride have been shown to yield significant amounts of desired products from d-glucal precursors.

CAS No. 13265-84-4
Product Name d-Glucal
Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
IUPAC Name (2R,3S,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol
Standard InChI InChI=1S/C6H10O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,4-9H,3H2/t4-,5-,6+/m1/s1
Standard InChIKey YVECGMZCTULTIS-PBXRRBTRSA-N
Isomeric SMILES C1=CO[C@@H]([C@H]([C@@H]1O)O)CO
SMILES C1=COC(C(C1O)O)CO
Canonical SMILES C1=COC(C(C1O)O)CO
Synonyms 1,5-Anhydro-2-deoxy-D-arabinohex-1-enitol; 1,2-Dideoxy-D-arabinohex-1-enopyranose; Glucal; D-(+)-Glucal;
PubChem Compound 2734736
Last Modified Sep 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator